6-(Hydroxymethyl)isoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound is notable for its hydroxymethyl substitution at the sixth position of the isoquinoline framework. Isoquinolines are significant in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The compound can be synthesized from various precursors and has been studied for its potential therapeutic applications. The synthesis routes often involve modifications of existing isoquinoline derivatives, showcasing its relevance in pharmaceutical research.
6-(Hydroxymethyl)isoquinolin-1(2H)-one falls under the category of heterocyclic compounds, specifically as a nitrogen-containing bicyclic compound. Its classification is essential for understanding its chemical behavior and potential applications in drug development.
Several synthetic routes have been documented for the preparation of 6-(hydroxymethyl)isoquinolin-1(2H)-one. One notable method involves the following steps:
The yield from this synthesis can vary, but reports indicate yields around 55% under optimized conditions. The purity and identity of the product can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The molecular formula of 6-(hydroxymethyl)isoquinolin-1(2H)-one is . Its structure features:
6-(Hydroxymethyl)isoquinolin-1(2H)-one can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
The mechanism of action of 6-(hydroxymethyl)isoquinolin-1(2H)-one is primarily linked to its interactions with biological targets:
Data supporting these mechanisms often come from in vitro studies that assess the compound's effect on cell lines relevant to cancer or inflammation .
Relevant analytical techniques such as differential scanning calorimetry can be employed to assess thermal stability and phase transitions .
6-(Hydroxymethyl)isoquinolin-1(2H)-one has several scientific uses:
Its role in medicinal chemistry underscores its importance as a lead compound for further modifications aimed at enhancing biological activity and selectivity .
The construction of the isoquinolin-1(2H)-one scaffold bearing a hydroxymethyl group at C-6 relies on multistep synthetic sequences, typically initiated from benzoic acid derivatives. A representative 10-step total synthesis begins with 3-hydroxybenzoic acid as the starting material, as detailed below [1]:
Table 1: Key Steps in Total Synthesis of 6-(Hydroxymethyl)isoquinolin-1(2H)-one
Step | Reaction | Key Reagents/Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | Cyclization | Chloral hydrate, H₂SO₄ | 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3) | 73% |
2 | Reduction | Zn/AcOH | 2-(2,2-Dichlorovinyl)-5-hydroxybenzoic acid (4) | 86% |
3 | Rearrangement | Conc. H₂SO₄ | 2-(Carboxymethyl)-5-hydroxybenzoic acid (5) | 50% |
4 | Esterification | Furoyl chloride | 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (6) | 78% |
5 | Saponification | LiOH, THF/H₂O | 3-(Furan-2-yl)-7-hydroxy-1H-isochromen-1-one (7) | - |
6 | Ring Expansion | NH₄OH | 3-(Furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one (8) | - |
10 | Hydroxymethylation | Formaldehyde, ZnCl₂ | 6-(Hydroxymethyl)isoquinolin-1(2H)-one (1) | - |
Critical transformations include:
The installation of the hydroxymethyl group at C-6 employs two primary strategies:
Late-Stage Direct Hydroxymethylation
Early-Stage Functionalization
Table 2: Hydroxymethylation Methods Comparison
Strategy | Advantages | Limitations | Typical Yield |
---|---|---|---|
Late-Stage (HCHO/ZnCl₂) | Single-step, scalable | Requires activated ring, overalkylation risk | 40-65% |
Carboxyl Reduction | High chemo-selectivity | Additional protection/deprotection steps | 70-85% (reduction step) |
While 6-(hydroxymethyl)isoquinolin-1(2H)-one itself lacks stereocenters, its derivatives bearing chiral centers require enantioselective methods:
Dearomatization Approaches
Iridium-Catalyzed Hydrogenation
Rhodium/Iridium-Mediated Dynamic Kinetic Resolution
Solid-phase peptide synthesis (SPPS) techniques enable rapid diversification of isoquinolinone derivatives:
Resin Selection and Anchoring
Key Steps for Isoquinolinone Incorporation
Table 3: Solid-Phase Synthesis Optimization Parameters
Parameter | Optimal Condition | Impact on Purity |
---|---|---|
Coupling Time | 2 × 30 min | Prevents deletion sequences |
Activating Agent | HATU > DIC/HOBt > PyBOP | Improves yields to >90% |
Cleavage Cocktail | TFA/TIPS/H₂O (95:2.5:2.5) | Minimizes tert-butyl side products |
Temperature Control | 25°C during coupling | Avoids racemization |
This platform facilitates parallel synthesis of >50 analogs/week for structure-activity relationship (SAR) studies, particularly in drug discovery contexts like kinase inhibitor development [6] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3